CDC25-C Phosphatase Inhibition: 2-Ethyl vs. 2-Unsubstituted Benzooxazole-4,7-dione
In a recombinant human CDC25-C phosphatase assay, 2-ethyl-1,3-benzoxazole-4,7-dione exhibits an IC50 of 2.3 µM, whereas the 2-unsubstituted benzooxazole-4,7-dione shows an IC50 of 15.7 µM, representing a 6.8-fold improvement in potency attributable solely to the 2-ethyl substituent [1]. The assay used 3-O-methylfluorescein phosphate (OMFP) as substrate and measured fluorescence at 485/530 nm after 60 min incubation at 30°C.
| Evidence Dimension | IC50 against recombinant human CDC25-C phosphatase |
|---|---|
| Target Compound Data | IC50 = 2.3 µM |
| Comparator Or Baseline | 2-unsubstituted benzooxazole-4,7-dione; IC50 = 15.7 µM |
| Quantified Difference | 6.8-fold improvement |
| Conditions | In vitro enzymatic assay using OMFP substrate, fluorescence detection, 30°C, 60 min |
Why This Matters
Procurement of the 2-ethyl analogue ensures that cell-based screening for CDC25-C inhibitors starts with a scaffold having confirmed low-micromolar potency, reducing the need for resynthesis and revalidation of weaker analogs.
- [1] Lavergne, O. et al. Synthesis and biological evaluation of novel heterocyclic quinones as inhibitors of the dual specificity protein phosphatase CDC25C. Bioorg. Med. Chem. Lett. 2006, 16, 171–175. View Source
